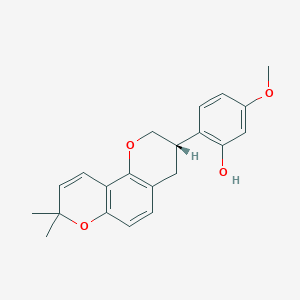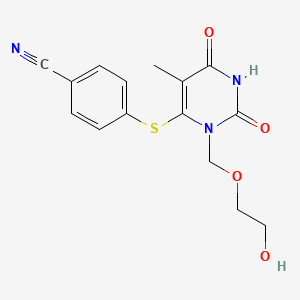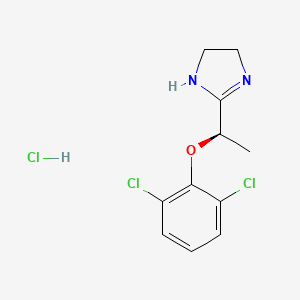
Levlofexidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levlofexidine hydrochloride is a centrally acting alpha2-adrenergic receptor agonist. It is primarily used for the symptomatic treatment of acute opioid withdrawal syndrome to facilitate abrupt opioid discontinuation in adults . This compound is a non-opioid medication that helps reduce the physical symptoms associated with opioid withdrawal .
Métodos De Preparación
The synthesis of levlofexidine hydrochloride involves multiple steps. One common synthetic route includes the reaction of ®-(-)-2-(2,6-dichlorophenoxy)propionamide with trimethoxonium tetrafluoroborate in dichloromethane for 36 hours. This is followed by the addition of ethylenediamine at 0-20°C. The resulting solution is then warmed to room temperature, diluted with absolute ethanol, and evaporated to dryness. The residue is partitioned between aqueous potassium carbonate and dichloromethane, and the organic layer is dried and evaporated under reduced pressure. Recrystallization from boiling hexanes yields pure this compound .
Análisis De Reacciones Químicas
Levlofexidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Aplicaciones Científicas De Investigación
Levlofexidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of alpha2-adrenergic receptor agonists.
Biology: It is used in research related to the sympathetic nervous system and its regulation.
Mecanismo De Acción
Levlofexidine hydrochloride exerts its effects by binding to alpha2-adrenergic receptors in the central nervous system. This binding reduces the release of norepinephrine, a hormone similar to adrenaline, which contributes to the symptoms of opioid withdrawal. By decreasing norepinephrine release, this compound helps alleviate symptoms such as chills, sweating, stomach cramps, muscle pain, and runny nose .
Comparación Con Compuestos Similares
Levlofexidine hydrochloride is structurally and functionally similar to clonidine, another alpha2-adrenergic receptor agonist used for treating opioid withdrawal symptoms. Both compounds contain an imidazoline ring and a 2,6-dichlorinated phenyl ring. this compound is considered to have fewer side effects and is more economical compared to clonidine . Other similar compounds include guanfacine and tizanidine, which also act on alpha2-adrenergic receptors but are used for different medical conditions .
Propiedades
Número CAS |
87038-06-0 |
|---|---|
Fórmula molecular |
C11H13Cl3N2O |
Peso molecular |
295.6 g/mol |
Nombre IUPAC |
2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/t7-;/m1./s1 |
Clave InChI |
DWWHMKBNNNZGHF-OGFXRTJISA-N |
SMILES isomérico |
C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
SMILES canónico |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


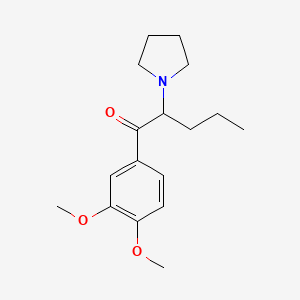

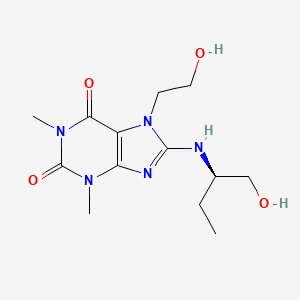
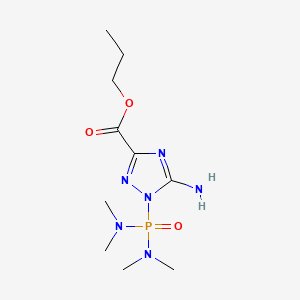
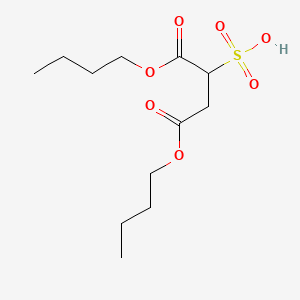
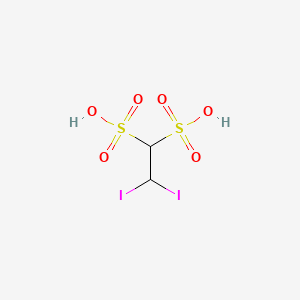
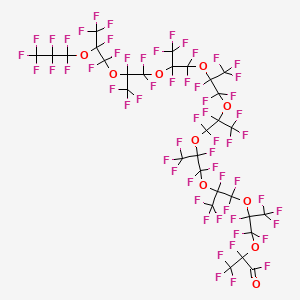
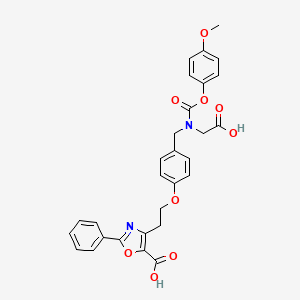
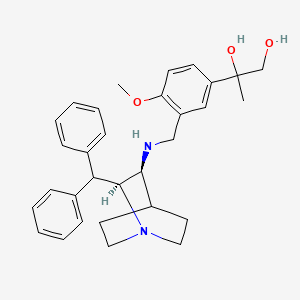
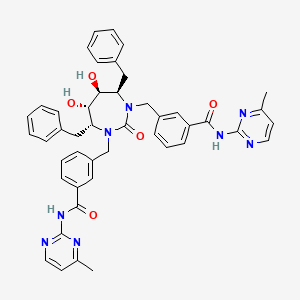
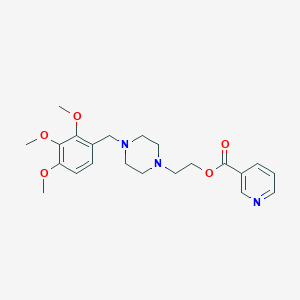
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
